molecular formula C8H16ClN B6186756 1,2-dicyclopropylethan-1-amine hydrochloride CAS No. 2639410-04-9

1,2-dicyclopropylethan-1-amine hydrochloride

Cat. No.: B6186756
CAS No.: 2639410-04-9
M. Wt: 161.7
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Description

1,2-Dicyclopropylethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H15ClN. It is a derivative of cyclopropylamine, characterized by the presence of two cyclopropyl groups attached to an ethylamine backbone. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dicyclopropylethan-1-amine hydrochloride typically involves the reaction of cyclopropylmethylamine with cyclopropylcarbinol under acidic conditions. The reaction is carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction mixture is usually heated to promote the reaction and then cooled to precipitate the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to maximize yield. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Dicyclopropylethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Cyclopropyl ketones or aldehydes.

    Reduction: Cyclopropylamines or cyclopropyl alcohols.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

1,2-Dicyclopropylethan-1-amine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-dicyclopropylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropylethanamine hydrochloride: A similar compound with one cyclopropyl group instead of two.

    Cyclopropylmethylamine hydrochloride: Another related compound with a different substitution pattern.

Uniqueness

1,2-Dicyclopropylethan-1-amine hydrochloride is unique due to the presence of two cyclopropyl groups, which confer distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

CAS No.

2639410-04-9

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

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